molecular formula C10H12ClNO2 B13482240 benzyl N-(2-chloroethyl)carbamate

benzyl N-(2-chloroethyl)carbamate

Cat. No.: B13482240
M. Wt: 213.66 g/mol
InChI Key: MTDFNGLMQZRYJP-UHFFFAOYSA-N
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Description

Benzyl N-(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2-chloroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C6H5CH2OCOCl+ClCH2CH2NH2C6H5CH2OCONHCH2CH2Cl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHCH}_2\text{CH}_2\text{Cl} + \text{HCl} C6​H5​CH2​OCOCl+ClCH2​CH2​NH2​→C6​H5​CH2​OCONHCH2​CH2​Cl+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-chloroethylamine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: Depending on the nucleophile used, the major products can include substituted carbamates.

    Hydrolysis: The major products are benzyl alcohol and 2-chloroethylamine.

Scientific Research Applications

Benzyl N-(2-chloroethyl)carbamate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active amines upon hydrolysis.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its ability to form stable carbamate linkages with amino groups.

Mechanism of Action

The mechanism of action of benzyl N-(2-chloroethyl)carbamate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of stable carbamate linkages. This can result in the inhibition of enzyme activity or modification of protein function, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: Similar in structure but lacks the 2-chloroethyl group.

    Ethyl N-(2-chloroethyl)carbamate: Similar but has an ethyl group instead of a benzyl group.

Uniqueness

Benzyl N-(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group. This combination allows for specific reactivity and potential applications that are not shared by its analogs. The benzyl group provides stability and lipophilicity, while the 2-chloroethyl group offers a site for nucleophilic substitution reactions.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

benzyl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

MTDFNGLMQZRYJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCl

Origin of Product

United States

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